molecular formula C8H16ClNO B2952475 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride CAS No. 2445792-02-7

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride

Cat. No.: B2952475
CAS No.: 2445792-02-7
M. Wt: 177.67
InChI Key: HWBAEXYXACKRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a bicyclic amine that contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its bicyclic structure allows it to fit into active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    6-Aminobicyclo[2.2.2]octane-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    6-Aminobicyclo[2.2.2]octane-2-thiol: Contains a thiol group instead of a hydroxyl group.

    6-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Features a carboxylic acid group instead of a hydroxyl group.

Uniqueness

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride is unique due to its combination of an amino and hydroxyl group within a bicyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-aminobicyclo[2.2.2]octan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(7)8(10)4-5;/h5-8,10H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBAEXYXACKRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CC2O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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